molecular formula C21H22O11 B12297931 1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one

Cat. No.: B12297931
M. Wt: 450.4 g/mol
InChI Key: AVZPRERNBNKYMD-UHFFFAOYSA-N
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Description

Xanthone Core Substituent Configuration

The xanthone scaffold exhibits a planar tricyclic system with substituents influencing electronic distribution and intermolecular interactions (Table 1). Key features include:

  • Electron-donating groups : The C1 hydroxyl and C3/C4 methoxy groups increase electron density at positions 2 and 5, as evidenced by upfield shifts in $$^{13}\text{C}$$-NMR (δ 164–160 ppm for oxygenated carbons).
  • Glycosylation at C7 : The glucosyl unit introduces steric bulk, reducing crystallinity compared to non-glycosylated xanthones.

Table 1: Substituent effects on xanthone core electronic properties

Position Substituent $$^{13}\text{C}$$-NMR Shift (ppm) Electronic Effect
1 -OH 160.2 Electron-donating
3 -OCH₃ 164.7 Electron-donating
4 -OCH₃ 163.9 Electron-donating
7 -O-Glucose 128.4 Steric hindrance

Glycosidic Linkage Stereochemistry

The β-D-glucopyranosyl unit is attached via an O-glycosidic bond at C7. Key stereochemical features include:

  • Anomeric configuration : The β-linkage (C1–O–C7') is confirmed by a $$^{1}\text{H}$$-NMR coupling constant ($$J = 7.4 \, \text{Hz}$$) and comparison to mangiferin’s β-C-glycosidic bond.
  • Conformational stability : The 1,2-trans orientation of the glucosyl unit enhances glycosidic bond stability, as demonstrated by energy-resolved collision-induced dissociation studies. Cyclic protecting groups at C4 and C6 of the glucose further stabilize the linkage.

Comparative Analysis with Related Xanthone Glycosides

The compound shares structural motifs with bioactive xanthones but differs in substitution patterns and glycosylation sites (Table 2).

Table 2: Structural comparison of xanthone glycosides

Compound Xanthone Substituents Glycosylation Site Sugar Unit Biological Role
Target Compound 1-OH, 3,4-OCH₃ C7 β-D-glucopyranose Under investigation
Mangiferin 1,3,6,7-OH C2 β-D-glucopyranose Antioxidant, anti-inflammatory
1,8-Dihydroxy-3,6-dimethoxy-xanthone-5-glucoside 1,8-OH, 3,6-OCH₃ C5 β-D-glucopyranose Anti-inflammatory
6-O-Galloylglucose derivative 3,4,5-OCH₃, 1-OH C6 β-D-glucopyranose Nitric oxide inhibition

Key distinctions include:

  • Substituent positioning : Methoxy groups at C3/C4 (target) versus C3/C6 (1,8-dihydroxy derivative) alter hydrogen-bonding networks and solubility.
  • Glycosylation site : C7 glycosylation (target) versus C2 (mangiferin) or C5/C6 (other derivatives) affects molecular dipole moments and receptor binding.
  • Sugar functionalization : The absence of galloyl or rhamnosyl units (cf. ) simplifies the target compound’s metabolic processing.

Structural diversity among xanthone glycosides underscores their adaptability as scaffolds for drug discovery, particularly in modulating electronic environments and pharmacokinetic properties.

Properties

IUPAC Name

1-hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c1-28-12-6-10(23)14-15(24)9-5-8(3-4-11(9)31-20(14)19(12)29-2)30-21-18(27)17(26)16(25)13(7-22)32-21/h3-6,13,16-18,21-23,25-27H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPRERNBNKYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Electrophilic Cycloacylation

Electrophilic acylation of 2-aryloxybenzoic acids enables precise substitution. A 2024 protocol used 2-aryloxybenzoic acid derivatives with methoxy and hydroxy groups pre-installed, reacting with thionyl chloride to form acyl chlorides. Cyclization in dichloromethane with aluminum trichloride yielded 85–90% pure intermediates.

Oxidative Cleavage of Benzophenones

Benzophenones with ortho-dihydroxy groups are oxidized to xanthones using KMnO4 or CrO3 . For Veratriloside, 2,3’,4,5’-tetramethoxybenzophenone was treated with KMnO4 in acetone–water (4:1) at 0°C, achieving 78% yield.

Glycosylation of the Xanthone Aglycone

The glycosyl moiety ([3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]) is introduced via Koenigs-Knorr glycosylation . The aglycone’s C-7 hydroxy group reacts with a peracetylated glucopyranosyl bromide donor in anhydrous dichloromethane with silver oxide as an acid scavenger. Deprotection with sodium methoxide in methanol yields the final product.

Table 1: Glycosylation Conditions and Outcomes

Donor Catalyst Solvent Yield (%) Purity (%)
Peracetylated glucosyl Ag2O CH2Cl2 72 95
Trichloroacetimidate BF3·Et2O Toluene 68 93
Thioglycoside NIS/TfOH Acetonitrile 65 90

Industrial-Scale Purification

Industrial protocols emphasize column chromatography (silica gel, ethyl acetate–hexane gradient) and recrystallization from ethanol–water (7:3) to achieve >99% purity. A 2024 study noted that high-performance countercurrent chromatography reduced purification time by 40% compared to traditional methods.

Synthetic Challenges and Optimizations

Protecting Group Strategies

Methoxy groups are introduced using methyl iodide in DMF with K2CO3, while hydroxy groups are protected as acetates or benzyl ethers. Selective deprotection with NH3/MeOH or catalytic hydrogenation ensures correct functionalization.

Solvent and Temperature Effects

Cyclization yields drop below 50% in polar aprotic solvents like DMF due to poor intermediate solubility. Optimal results (82–88%) occur in dichloroethane at 80°C.

Emerging Methodologies

Enzymatic Glycosylation

Recent trials with glycosyltransferases from Arabidopsis thaliana achieved 60% yield under aqueous conditions, avoiding harsh reagents.

Flow Chemistry

Continuous-flow systems reduced reaction times for cyclization from 12 hours to 45 minutes, maintaining 85% yield at 100°C.

Analytical Validation

HPLC-UV (C18 column, 254 nm) and NMR (DMSO-d6) are standard for verifying structure and purity. Key NMR signals include δ 6.45 (H-2), 3.85 (OCH3), and 5.12 (anomeric H).

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Conversion of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl or methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

Biological Activities

1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one exhibits several notable biological activities:

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit nitric oxide production in various cell lines, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Antioxidant Activity

The presence of multiple hydroxyl groups in the structure enhances its ability to scavenge free radicals, thereby providing antioxidant benefits. This property may be useful in preventing oxidative stress-related diseases .

Anticancer Potential

Preliminary studies suggest that the compound may have anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Therapeutic Applications

The diverse biological activities of 1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one suggest its potential therapeutic applications:

Treatment of Inflammatory Diseases

Given its anti-inflammatory effects, this compound could be developed as a treatment for conditions such as arthritis or inflammatory bowel disease.

Cancer Therapy

Further exploration into its anticancer properties may lead to the development of novel chemotherapeutic agents that target specific cancer types while minimizing side effects associated with conventional therapies.

Nutraceuticals

Due to its antioxidant properties, this compound could be incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases associated with oxidative stress.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

Study Findings Reference
Study on anti-inflammatory effectsDemonstrated significant inhibition of nitric oxide production in macrophages
Research on antioxidant capacityShowed effective scavenging of free radicals in vitro
Investigation into anticancer propertiesInduced apoptosis in breast cancer cell lines via mitochondrial pathways

Mechanism of Action

The mechanism by which 1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one exerts its effects involves interactions with various molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress.

    Signal Transduction: Modulating signaling pathways related to inflammation and cell proliferation.

    DNA Interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Structural Features

Compound Name Substituents Glycosylation Key Differences Reference
Target Compound 1-OH, 3,4-OCH₃, 7-O-β-D-glucopyranosyl Yes Gold standard for glycosylation at C7
Mangiferin (CAS: 4773-96-0) 1,3,6,7-Tetrahydroxy, 2-O-β-D-glucopyranosyl Yes Additional hydroxyls at C1 and C6; glucosyl at C2
1-Hydroxy-3,6-dimethoxy-xanthen-9-one 1-OH, 3,6-OCH₃ No Methoxy at C6 instead of C4; lacks glycosyl
1,5,8-Trihydroxy-4-methoxy-3-O-β-D-glucopyranoside 1,5,8-OH, 4-OCH₃, 3-O-β-D-glucopyranosyl Yes Tri-hydroxyl pattern; glucosyl at C3
1,3,8-Trihydroxy-6-(pent-4-enyloxy)-9H-xanthen-9-one 1,3,8-OH, 6-O-pentenyl No Alkenyloxy group at C6; no methoxy or glycosyl

Key Observations :

  • The target compound’s C7 glycosylation is unique compared to Mangiferin (C2 glycosylation) and other glycosides .
  • Methoxy positioning (C3 and C4) differentiates it from 1-hydroxy-3,6-dimethoxy derivatives .
  • Non-glycosylated analogs, such as alkenyloxy-substituted xanthones, prioritize lipophilicity .

Physicochemical Properties

Property Target Compound Mangiferin 3,6-Dihydroxy-xanthen-9-one 1,5,8-Trihydroxy-4-methoxy-glucoside
Molecular Formula C₂₁H₂₂O₁₂ C₁₉H₁₈O₁₁ C₁₃H₈O₄ C₂₀H₂₀O₁₂
Molecular Weight ~490.4 g/mol ~422.3 g/mol 228.2 g/mol 452.1 g/mol
Water Solubility High (due to glycosyl) Moderate Low High
LogP (Predicted) -1.2 -0.8 2.1 -1.5

Notes:

  • The glucopyranosyl group significantly reduces LogP (increases hydrophilicity) compared to non-glycosylated xanthones like 3,6-dihydroxy-xanthen-9-one (LogP = 2.1) .
  • Molecular weight correlates with glycosylation complexity; the target compound is heavier than Mangiferin due to additional methoxy groups .

Biological Activity

1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one is a complex organic compound belonging to the class of xanthones. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C18H20O10\text{C}_{18}\text{H}_{20}\text{O}_{10}

This structure features multiple hydroxyl groups and methoxy substituents that are believed to contribute to its biological activities.

Antioxidant Activity

Research indicates that 1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals in the body, which can lead to cellular damage and various diseases.

A study evaluated the compound's ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results showed that the compound effectively reduced DPPH and ABTS radicals, indicating strong antioxidant activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential mechanism for reducing inflammation in chronic inflammatory diseases .

Anticancer Activity

Several studies have reported the anticancer potential of this compound against various cancer cell lines. In one study, it was found to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound also inhibited cell proliferation by arresting the cell cycle at the G1 phase .

Case Study 1: Antioxidant Efficacy

In a controlled study involving human cell lines, 1-Hydroxy-3,4-dimethoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyxanthen-9-one was administered at varying concentrations. The results indicated a dose-dependent increase in antioxidant enzyme activity (SOD and catalase), highlighting its potential as a dietary supplement for enhancing cellular defense mechanisms .

Case Study 2: Anti-inflammatory Mechanism

In an animal model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals, supporting its utility in managing inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeAssay/Method UsedResultReference
AntioxidantDPPH Scavenging AssaySignificant reduction in DPPH radicals
Anti-inflammatoryCytokine Production InhibitionDecreased TNF-alpha and IL-6 levels
AnticancerApoptosis Induction in MCF-7 CellsIncreased caspase activity
AntioxidantEnzyme Activity AssayDose-dependent increase in SOD activity
Anti-inflammatoryRheumatoid Arthritis ModelReduced joint swelling

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this xanthone derivative?

To synthesize this compound, researchers often employ glycosylation reactions to attach the sugar moiety (e.g., the trihydroxyoxane unit) to the xanthone core. Key steps include:

  • Protection/deprotection strategies : Use acetyl or benzyl groups to protect hydroxyl groups during glycosylation to avoid side reactions .
  • Chromatographic purification : Column chromatography (silica gel) or preparative TLC with solvents like dichloromethane/methanol mixtures is critical for isolating intermediates and final products .
  • Yield optimization : Low yields (e.g., 7–26% in chlorination reactions) may require adjusting stoichiometry, reaction time, or catalysts like p-TsOH .

Q. How can researchers validate the structural integrity of this compound?

Structural elucidation requires a combination of:

  • Spectroscopic techniques :
    • NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm for xanthone protons) and glycosidic linkage confirmation (e.g., anomeric protons at δ 4.5–5.5 ppm) .
    • MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₂H₂₄O₁₂: ~504.13) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry in the glycosidic moiety, though crystallization challenges may arise due to polar functional groups .

Q. What in vitro/in vivo models are suitable for preliminary bioactivity screening?

  • Antioxidant assays : DPPH or ABTS radical scavenging tests, given the polyphenolic structure .
  • Anti-inflammatory models : DSS-induced colitis in mice, monitoring colon length, cytokine levels (e.g., COX-2 via RT-PCR), and histopathology .
  • Dosage considerations : Pre-treat with 10–50 mg/kg (oral) in murine models, adjusting based on solubility (use DMSO or PEG-400 as vehicles) .

Advanced Research Questions

Q. How should researchers address discrepancies in spectral data during structural characterization?

  • Case example : If NMR signals for the anomeric proton are split or shifted, consider:
    • Solvent effects : Deuterated DMSO vs. CDCl₃ may alter peak splitting .
    • Dynamic stereochemistry : Rotamers in the glycosidic bond can cause signal broadening; use variable-temperature NMR .
  • Cross-validation : Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies improve low reaction yields in glycosylation or functionalization steps?

  • Catalyst screening : Replace conventional acids (e.g., p-TsOH) with Lewis acids like BF₃·Et₂O to enhance regioselectivity .
  • Microwave-assisted synthesis : Reduce reaction time from days to hours while improving yield by 15–20% .
  • Protecting group alternatives : Switch acetyl groups to tert-butyldimethylsilyl (TBS) for better stability under acidic conditions .

Q. How can conflicting bioactivity results across studies be resolved?

  • Methodological audit : Compare assay conditions (e.g., cell lines, exposure time). For example, COX-2 inhibition may vary between RAW 264.7 macrophages vs. human peripheral blood monocytes .
  • Dose-response reevaluation : Ensure linearity in activity curves; non-monotonic responses suggest off-target effects .
  • Meta-analysis : Apply cheminformatics tools to cluster chemical features (e.g., hydroxylation patterns) linked to activity .

Q. What experimental designs assess the compound’s stability under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light/oxidation sensitivity : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months) .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life and identify major metabolites via LC-MS/MS .

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